molecular formula C18H15BrN2O3S2 B6621998 N-(4-bromo-2-methylphenyl)-4-(thiophen-2-ylsulfonylamino)benzamide

N-(4-bromo-2-methylphenyl)-4-(thiophen-2-ylsulfonylamino)benzamide

Cat. No.: B6621998
M. Wt: 451.4 g/mol
InChI Key: PNXSVXADJJVTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-methylphenyl)-4-(thiophen-2-ylsulfonylamino)benzamide is a synthetic organic compound that features a brominated aromatic ring and a thiophene sulfonyl group

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-4-(thiophen-2-ylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S2/c1-12-11-14(19)6-9-16(12)20-18(22)13-4-7-15(8-5-13)21-26(23,24)17-3-2-10-25-17/h2-11,21H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXSVXADJJVTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-4-(thiophen-2-ylsulfonylamino)benzamide typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of a bromine atom to the aromatic ring.

    Sulfonylation: Attachment of the thiophene sulfonyl group.

    Amidation: Formation of the benzamide structure.

Each step would require specific reagents and conditions, such as:

    Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Sulfonylation: Using sulfonyl chlorides in the presence of a base.

    Amidation: Using amines and carboxylic acid derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-4-(thiophen-2-ylsulfonylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N-(4-bromo-2-methylphenyl)-4-(thiophen-2-ylsulfonylamino)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-methylphenyl)-4-(thiophen-2-ylsulfonylamino)benzamide: can be compared with other sulfonylamino benzamides or brominated aromatic compounds.

    Thiophene derivatives: Compounds containing the thiophene ring.

    Benzamide derivatives: Compounds containing the benzamide structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.